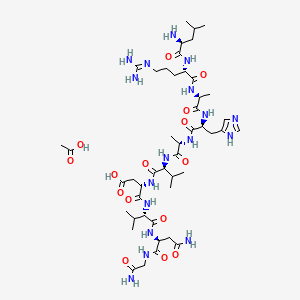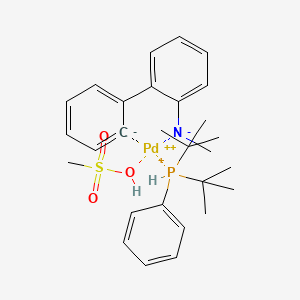
(tBu)2PPh Pd G4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound di-tert-butyl(phenyl)phosphine palladium(II) chloride (commonly referred to as (tBu)2PPh Pd G4) is a powerful ligand used in classic cross-coupling reactions. It is combined with the Buchwald Fourth Generation Palladacycle, making it bench-stable and soluble in most organic solvents .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of di-tert-butyl(phenyl)phosphine palladium(II) chloride typically involves the reaction of di-tert-butyl(phenyl)phosphine with a palladium(II) precursor. The reaction conditions often include the use of an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent oxidation and moisture interference .
Industrial Production Methods: Industrial production methods for di-tert-butyl(phenyl)phosphine palladium(II) chloride are similar to laboratory synthesis but on a larger scale. These methods ensure high purity and yield through optimized reaction conditions and purification techniques .
化学反応の分析
Types of Reactions: Di-tert-butyl(phenyl)phosphine palladium(II) chloride is involved in various types of cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: Common reagents used in these reactions include aryl halides, organometallic reagents (e.g., organoboranes, organostannanes), and bases (e.g., potassium carbonate, sodium tert-butoxide). The reactions are typically carried out under inert atmospheres and at elevated temperatures .
Major Products Formed: The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
Di-tert-butyl(phenyl)phosphine palladium(II) chloride has a wide range of applications in scientific research:
- Chemistry : It is extensively used as a catalyst in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds .
- Biology : It is used in the synthesis of biologically active molecules and pharmaceuticals .
- Medicine : It plays a role in the development of new drugs and therapeutic agents .
- Industry : It is used in the production of fine chemicals, polymers, and advanced materials .
作用機序
The mechanism by which di-tert-butyl(phenyl)phosphine palladium(II) chloride exerts its effects involves the formation of a palladium(0) species from the palladium(II) precursor. This palladium(0) species then participates in oxidative addition, transmetalation, and reductive elimination steps to form the desired cross-coupled products . The molecular targets and pathways involved include the activation of aryl halides and the formation of carbon-carbon and carbon-heteroatom bonds .
類似化合物との比較
Similar Compounds:
- Di-tert-butyl(methyl)phosphine palladium(II) chloride
- Tri-tert-butylphosphine palladium(II) chloride
- Di-tert-butyl(phenyl)phosphine palladium(II) chloride (G3)
- Di-tert-butyl(phenyl)phosphine palladium(II) chloride (G2)
Uniqueness: Di-tert-butyl(phenyl)phosphine palladium(II) chloride (G4) is unique due to its high stability, solubility in organic solvents, and effectiveness in a wide range of cross-coupling reactions. Its fourth-generation palladacycle structure provides enhanced reactivity and selectivity compared to earlier generations .
特性
分子式 |
C28H39NO3PPdS+ |
|---|---|
分子量 |
607.1 g/mol |
IUPAC名 |
ditert-butyl(phenyl)phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |
InChI |
InChI=1S/C14H23P.C13H11N.CH4O3S.Pd/c1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h7-11H,1-6H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
InChIキー |
HNPVFOWAHHISLZ-UHFFFAOYSA-O |
正規SMILES |
CC(C)(C)[PH+](C1=CC=CC=C1)C(C)(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclopenta[cd]azulene](/img/structure/B14757204.png)


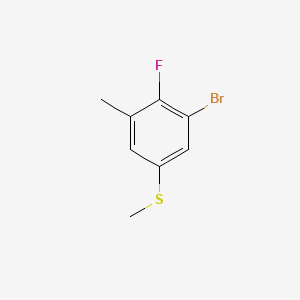
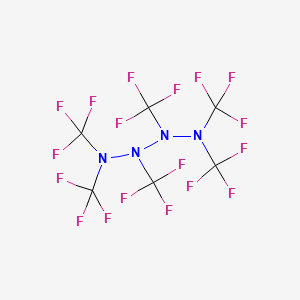
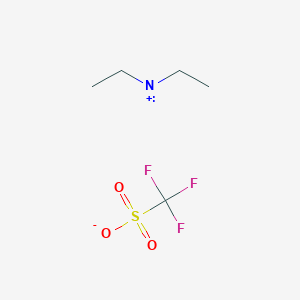
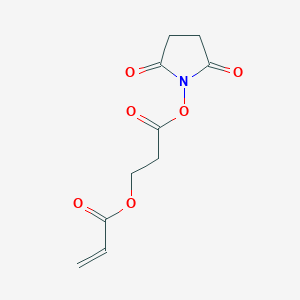
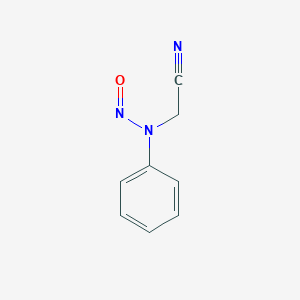
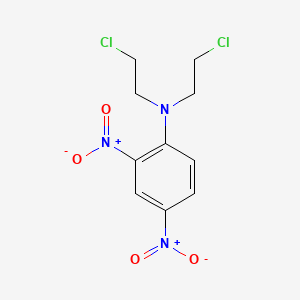
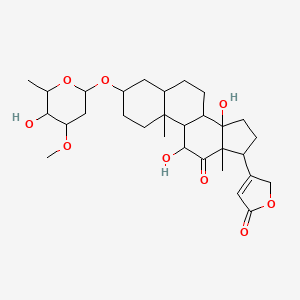
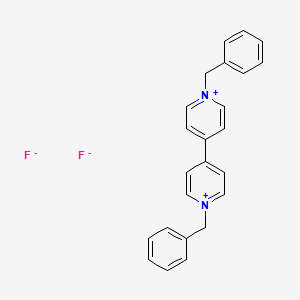
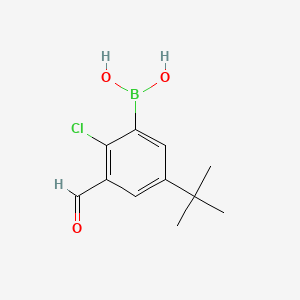
![7H-Benzo[c]thioxanthene](/img/structure/B14757276.png)
